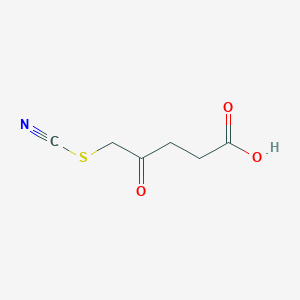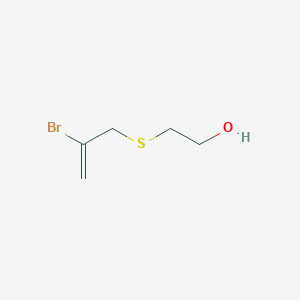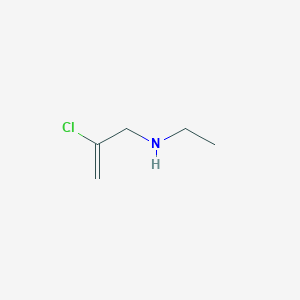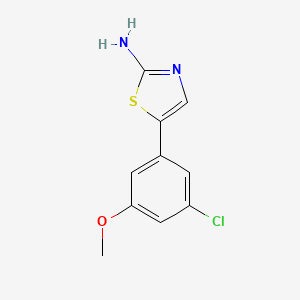![molecular formula C14H12BrNO4S B14011574 [(Benzylsulfonyl)(bromo)nitromethyl]benzene CAS No. 21272-91-3](/img/structure/B14011574.png)
[(Benzylsulfonyl)(bromo)nitromethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Benzylsulfonyl)(bromo)nitromethyl]benzene is an organic compound that features a benzene ring substituted with benzylsulfonyl, bromo, and nitromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Benzylsulfonyl)(bromo)nitromethyl]benzene typically involves a multi-step process. One common method starts with the reaction of 3-nitrobenzyl bromide with benzyl mercaptan in the presence of potassium carbonate in acetone. The reaction mixture is refluxed overnight, and the resulting product is filtered and purified . The intermediate product, 1-nitro-3-[(benzylthio)methyl]benzene, is then oxidized using hydrogen peroxide in glacial acetic acid to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
[(Benzylsulfonyl)(bromo)nitromethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromo group can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(Benzylsulfonyl)(bromo)nitromethyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(Benzylsulfonyl)(bromo)nitromethyl]benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromo group can undergo substitution reactions. The benzylsulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with various biological and chemical targets.
Vergleich Mit ähnlichen Verbindungen
[(Benzylsulfonyl)(bromo)nitromethyl]benzene can be compared with other benzene derivatives such as:
Bromobenzene: A simpler compound with only a bromo substituent.
Nitrobenzene: Contains only a nitro group, lacking the sulfonyl and bromo groups.
Benzylsulfonylbenzene: Lacks the nitro and bromo groups, making it less reactive in certain contexts.
Eigenschaften
CAS-Nummer |
21272-91-3 |
|---|---|
Molekularformel |
C14H12BrNO4S |
Molekulargewicht |
370.22 g/mol |
IUPAC-Name |
(bromo-nitro-phenylmethyl)sulfonylmethylbenzene |
InChI |
InChI=1S/C14H12BrNO4S/c15-14(16(17)18,13-9-5-2-6-10-13)21(19,20)11-12-7-3-1-4-8-12/h1-10H,11H2 |
InChI-Schlüssel |
QUFOSCRXTDASFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C(C2=CC=CC=C2)([N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide](/img/structure/B14011503.png)
![[1-(Aminomethyl)-3,3-difluorocyclobutyl]methanamine;dihydrochloride](/img/structure/B14011511.png)


![n-Phenyl-1-azaspiro[2.5]octane-1-carboxamide](/img/structure/B14011534.png)
![(5E)-5-[2-(2,4-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14011548.png)


![3H-Spiro[furo[2,3-C]pyridine-2,4'-piperidine]](/img/structure/B14011562.png)

![Ethyl {[(4-amino-1-methyl-1H-1,2,3-triazol-5-yl)methyl]amino}(oxo)acetate](/img/structure/B14011565.png)

